molecular formula C16H16FN3O2 B5638936 6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone

6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone

Cat. No.: B5638936
M. Wt: 301.31 g/mol
InChI Key: LKBKZSDFXPQHKF-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through an alkylation reaction, where a pyrrolidine derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

6-(4-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone can be compared with other similar compounds, such as:

    6-(4-chlorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    6-(4-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Biological Activity

6-(4-Fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone, with the CAS number 125971-96-2, is a compound of interest due to its potential therapeutic applications. This article compiles current research findings on its biological activity, including structure-activity relationships, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C26H24FNO3 and a molecular weight of 417.47 g/mol. Its structure incorporates a pyridazinone core, which is known for various biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological properties, making it a candidate for further investigation.

PropertyValue
Molecular FormulaC26H24FNO3
Molecular Weight417.47 g/mol
Boiling PointNot available
LogP (octanol-water)High
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in neuropharmacology and oncology. The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors involved in disease processes.

Enzyme Inhibition

Preliminary studies suggest that derivatives of pyridazinones can act as inhibitors of monoamine oxidase (MAO), which is implicated in neurodegenerative disorders. For instance, related compounds have shown selective inhibition of MAO-B with IC50 values in the low micromolar range, indicating potential therapeutic uses in conditions like Alzheimer's disease .

Biological Activity Assessment

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

  • Anticancer Activity : Compounds structurally related to pyridazinones have demonstrated anticancer properties by inducing apoptosis in cancer cell lines.
  • Neuropharmacological Effects : The presence of the pyrrolidinyl moiety suggests potential applications in treating mood disorders and neurodegenerative diseases due to its influence on neurotransmitter systems.
  • Cytotoxicity Studies : In cytotoxicity assays using healthy fibroblast cell lines (L929), derivatives showed varying degrees of cytotoxic effects, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .

Case Studies

Several studies have highlighted the biological effects of similar compounds:

  • Study on MAO Inhibition : A study evaluated several pyridazinone derivatives for their MAO-A and MAO-B inhibitory activities. The most potent inhibitors exhibited IC50 values as low as 0.013 µM for MAO-B, suggesting that modifications to the structure can significantly enhance activity .
  • Cytotoxicity Profile : Another investigation into the cytotoxic effects revealed that while some derivatives caused significant cell death at higher concentrations, others maintained low toxicity levels at therapeutic doses, supporting their potential as drug candidates .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-5-3-12(4-6-13)14-7-8-15(21)20(18-14)11-16(22)19-9-1-2-10-19/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBKZSDFXPQHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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